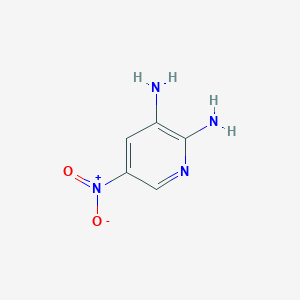

5-Nitropyridine-2,3-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107296. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQJNCSAEMIZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392871 | |

| Record name | 5-nitropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3537-14-2 | |

| Record name | 5-Nitro-2,3-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3537-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 107296 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003537142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3537-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitropyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyridine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitropyridine-2,3-diamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3537-14-2

This technical guide provides an in-depth overview of 5-Nitropyridine-2,3-diamine, a key heterocyclic building block in the synthesis of various biologically active compounds. This document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and its applications in drug discovery, particularly as a precursor to potent kinase inhibitors.

Core Compound Properties

This compound is a stable, solid organic compound. A summary of its key quantitative properties is presented in Table 1.

| Property | Value |

| CAS Number | 3537-14-2[1][2] |

| Molecular Formula | C₅H₆N₄O₂[1] |

| Molecular Weight | 154.13 g/mol [1] |

| Melting Point | 260 °C |

| Boiling Point (Predicted) | 476.1 ± 40.0 °C |

| Density (Predicted) | 1.555 ± 0.06 g/cm³ |

| Appearance | Solid |

Note: Predicted values are based on computational models and may differ from experimental results.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Hazard Statements: [3]

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the selective reduction of a dinitro precursor. The following protocol is adapted from established literature.[1]

Materials:

-

3,5-Dinitropyridin-2-amine

-

Methanol (MeOH)

-

20% aqueous ammonium sulfide solution ((NH₄)₂S)

-

Ice bath

-

Filtration apparatus

-

NMR spectrometer

Procedure:

-

Suspend 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL).

-

Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 equivalents) to the suspension.

-

Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.

-

Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate precipitation.

-

Collect the precipitate by filtration to obtain this compound as a solid.

-

Confirm the structure of the product using ¹H NMR spectroscopy. The expected shifts in DMSO-d₆ are: δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[1]

Below is a graphical representation of the synthesis workflow.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of imidazo[4,5-b]pyridines, a class of heterocyclic compounds with significant pharmacological potential.[4][5] These derivatives have been investigated for various therapeutic applications, including as anticancer agents.

Precursor to Imidazo[4,5-b]pyridines

The diamino functionality of this compound allows for the construction of the imidazole ring, leading to the formation of the imidazo[4,5-b]pyridine scaffold. This is typically achieved through condensation reactions with various electrophiles.

Biological Activity of Derivatives

Derivatives of imidazo[4,5-b]pyridines have shown potent activity as kinase inhibitors. For instance, certain pyrido[2,3-d]pyrimidines, structurally related to imidazo[4,5-b]pyridines, have been identified as potent inhibitors of PIM-1 kinase, a key regulator of cell proliferation and survival.[6] Inhibition of such kinases can lead to apoptosis in cancer cells.

Furthermore, some 3-nitropyridine analogues have been identified as microtubule-targeting agents.[7] These compounds disrupt the dynamics of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.

The logical relationship from the starting material to its potential biological effect is illustrated below.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant compounds. Its straightforward synthesis and its utility as a precursor to potent biological agents, such as kinase inhibitors and microtubule-targeting compounds, make it a compound of significant interest to researchers in the fields of medicinal chemistry and drug development. Further exploration of the derivatives of this compound is likely to yield novel therapeutic candidates for a range of diseases, most notably cancer.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Nitropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Nitropyridine-2,3-diamine, a heterocyclic compound of interest in medicinal and organic chemistry. This document details its structural characteristics, physicochemical parameters, spectral data, and known synthetic methodologies.

Core Physical and Chemical Properties

This compound, with the CAS number 3537-14-2, is a nitropyridine derivative.[1][2] Its structure consists of a pyridine ring substituted with a nitro group at the 5-position and two amino groups at the 2- and 3-positions.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₂ | [1][2] |

| Molecular Weight | 154.13 g/mol | [1][2][3] |

| Melting Point | 260 °C | [4] |

| Boiling Point | 476.1±40.0 °C (Predicted) | [4] |

| Density | 1.555±0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.70±0.49 (Predicted) | [4] |

| LogP | -0.3 | [3] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectral Data | Details |

| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H)[1] |

| Mass Spectrometry | GC-MS data is available.[2][3] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reduction of 3,5-Dinitropyridin-2-amine.[1]

Materials:

-

3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol)

-

Methanol (150 mL)

-

20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.)[1]

-

Ice bath

-

Filtration apparatus

Procedure:

-

Suspend 3,5-Dinitropyridin-2-amine in methanol in a reaction flask.

-

Slowly add the 20% aqueous ammonium sulfide solution to the suspension.

-

Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.

-

Allow the mixture to cool to room temperature naturally.

-

Further cool the mixture in an ice bath to facilitate precipitation.

-

Collect the precipitate by filtration to obtain this compound as a solid.[1]

The reported yield for this synthesis is 100% (3.4 g).[1]

¹H NMR Spectroscopy Protocol

The following is a general procedure for obtaining a ¹H NMR spectrum, based on the data available for this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

400 MHz NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of the this compound sample in DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum at 400 MHz.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak of DMSO-d₆.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

General Workflow for Physical Property Determination

Caption: General experimental workflows for determining key physical properties.

Reactivity and Stability

Information regarding the specific reactivity and stability of this compound is limited in the public domain. As a nitro-containing aromatic amine, it is expected to undergo reactions typical of these functional groups. The amino groups can act as nucleophiles, while the nitro group is an electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity

References

An In-depth Technical Guide to the Synthesis of 5-Nitropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 5-Nitropyridine-2,3-diamine, a key intermediate in pharmaceutical and materials science. Two primary synthetic routes are detailed, starting from 3,5-Dinitropyridin-2-amine and 2-Chloro-3,5-dinitropyridine, respectively. This document includes detailed experimental protocols, quantitative data, and mechanistic discussions to facilitate a thorough understanding and practical application of these synthetic methods.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique electronic and structural features, arising from the combination of amino and nitro functionalities on the pyridine scaffold, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This guide focuses on the most common and efficient methods for its synthesis, providing detailed procedural information and mechanistic insights.

Synthesis Pathways

Two principal pathways for the synthesis of this compound are discussed below.

Pathway 1: Selective Reduction of 3,5-Dinitropyridin-2-amine

This pathway involves the selective reduction of one nitro group in 3,5-Dinitropyridin-2-amine. The presence of the amino group at the 2-position directs the selective reduction of the nitro group at the 3-position.

Reaction Scheme:

Mechanism:

The selective reduction of 3,5-Dinitropyridin-2-amine is achieved using a mild reducing agent such as ammonium sulfide. The reaction proceeds via a Zinin reduction mechanism. The sulfide ions act as the reducing species. The electron-donating amino group at the C2 position increases the electron density at the ortho (C3) and para (C5) positions. However, the nitro group at the C3 position is sterically less hindered and electronically more susceptible to reduction compared to the nitro group at the C5 position. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final diamine product.

Experimental Protocol:

A detailed experimental protocol for this pathway is provided below.[1]

-

Starting Material: 3,5-Dinitropyridin-2-amine (4.0 g, 21.7 mmol)

-

Reagent: 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.)

-

Solvent: Methanol (150 mL)

-

Procedure:

-

Suspend 3,5-Dinitropyridin-2-amine in methanol in a reaction flask.

-

Slowly add the 20% aqueous ammonium sulfide solution to the suspension.

-

Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature and then further cool in an ice bath to facilitate precipitation.

-

Collect the precipitate by filtration to obtain this compound.

-

-

Yield: 3.4 g (100%)[1]

-

Characterization (¹H NMR, 400 MHz, DMSO-d6): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[1]

Pathway 2: From 2-Chloro-3,5-dinitropyridine

This two-step pathway commences with the nucleophilic aromatic substitution (SNAr) of the chloro group in 2-Chloro-3,5-dinitropyridine with ammonia, followed by the selective reduction of the nitro group at the 3-position.

Reaction Scheme:

-

2-Chloro-3,5-dinitropyridine + NH₄OH → 2-Amino-3,5-dinitropyridine

-

2-Amino-3,5-dinitropyridine + (NH₄)₂S → this compound

Mechanism:

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, activated by the two electron-withdrawing nitro groups, is susceptible to nucleophilic attack. The reaction with aqueous ammonium hydroxide proceeds via an addition-elimination mechanism. The hydroxide ion can act as a base to generate ammonia, which then acts as the nucleophile. The nucleophilic attack of ammonia occurs at the C2 position, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding 2-Amino-3,5-dinitropyridine.[2]

-

Step 2: Selective Reduction: Similar to Pathway 1, the selective reduction of the nitro group at the 3-position of 2-Amino-3,5-dinitropyridine is achieved using aqueous ammonium sulfide.

Experimental Protocol:

A representative multi-step protocol is outlined below.[1]

-

Step 1: Amination

-

Starting Material: 2-Chloro-3,5-dinitropyridine

-

Reagent: Aqueous NH₄OH

-

Solvent: Ethanol

-

Conditions: Ambient temperature, 0.25 hours

-

Yield: 89%[1]

-

-

Step 2: Selective Reduction

-

Starting Material: 2-Amino-3,5-dinitropyridine

-

Reagent: Aqueous (NH₄)₂S

-

Solvent: Methanol

-

Conditions: Heating, 0.5 hours

-

Yield: 80%[1]

-

Data Summary

The following tables summarize the quantitative data for the described synthesis pathways.

Table 1: Quantitative Data for Pathway 1

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 3,5-Dinitropyridin-2-amine | 20% aq. (NH₄)₂S | Methanol | 75 | 30 | 100[1] |

Table 2: Quantitative Data for Pathway 2

| Step | Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | 2-Chloro-3,5-dinitropyridine | aq. NH₄OH | Ethanol | Ambient | 0.25 | 89[1] |

| 2 | 2-Amino-3,5-dinitropyridine | aq. (NH₄)₂S | Methanol | Heating | 0.5 | 80[1] |

Visualizations

Diagrams of Synthesis Pathways and Mechanisms

Caption: Synthesis of this compound via selective reduction.

Caption: Two-step synthesis of this compound.

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

This guide has detailed two effective and reproducible synthetic pathways for this compound. Pathway 1, the selective reduction of 3,5-Dinitropyridin-2-amine, offers a high-yielding, one-step process. Pathway 2, while involving two steps, provides a versatile route from a readily available chlorinated precursor. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 5-Nitropyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitropyridine-2,3-diamine, a key chemical intermediate. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols to aid in the characterization and analysis of this compound.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.28-8.29 | m | 1H | H-6 |

| 7.35-7.37 | m | 1H | H-4 |

| 6.99 | br s | 2H | NH₂ (at C-3) |

| 5.32 | br s | 2H | NH₂ (at C-2) |

| Solvent: DMSO-d₆, Frequency: 400 MHz[1] |

¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C-2 | ~150-160 |

| C-3 | ~110-120 |

| C-4 | ~125-135 |

| C-5 | ~135-145 |

| C-6 | ~140-150 |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is not available. However, the characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule and data from analogous compounds such as 2-amino-5-nitropyridine.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amino groups) |

| 1620-1580 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1550-1490 | Strong | Asymmetric NO₂ stretching |

| 1360-1320 | Strong | Symmetric NO₂ stretching |

| ~850 | Medium | C-N stretching |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 154 | Molecular ion [M]⁺ |

| Technique: Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following are generalized protocols applicable to the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0 to 180 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrument Parameters (GC-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole

-

GC Column: A suitable capillary column (e.g., HP-5ms).

-

Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for obtaining and analyzing the spectroscopic data for a given chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Nitropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 5-Nitropyridine-2,3-diamine. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific molecule, this guide synthesizes information from published data on closely related compounds and presents a hypothetical molecular model based on established computational methods. This approach allows for a detailed exploration of its structural parameters, spectroscopic signatures, and conformational possibilities. The guide includes detailed experimental protocols for its synthesis and summarizes all quantitative data in structured tables. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of versatile functional groups: two amino groups and a nitro group attached to a pyridine ring. These features suggest potential applications as a building block for the synthesis of more complex molecules with biological activity, such as kinase inhibitors or antimicrobial agents. The electron-withdrawing nature of the nitro group and the electron-donating amino groups significantly influence the electronic properties and reactivity of the pyridine ring. A thorough understanding of its molecular structure and preferred conformation is crucial for designing new derivatives with specific biological targets and for predicting their physicochemical properties.

This guide aims to provide a detailed overview of the molecular characteristics of this compound. While experimental data for this exact compound is scarce, we will draw upon data from analogous structures and employ theoretical modeling to present a robust analysis for researchers in the field.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The vicinal diamino groups at positions 2 and 3, and the nitro group at position 5, create a unique electronic and steric environment.

Hypothetical Conformational Analysis

In the absence of experimental crystallographic data, a conformational analysis can be performed using computational methods such as Density Functional Theory (DFT). Based on studies of similar nitro- and amino-substituted pyridines, the pyridine ring is expected to be planar. The primary conformational flexibility would arise from the orientation of the amino and nitro group substituents.

It is anticipated that intramolecular hydrogen bonding can occur between the two amino groups and between the amino and nitro groups, which would influence the planarity of the substituents with respect to the pyridine ring. The conformation of the nitro group is particularly important, as its orientation can affect the molecule's dipole moment and intermolecular interactions.

dot

Caption: Molecular graph of this compound.

Hypothetical Geometric Parameters

The following table presents hypothetical geometric parameters for this compound, derived from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. This level of theory has been shown to provide accurate geometries for similar organic molecules.

Table 1: Hypothetical Geometric Parameters of this compound

| Bond Lengths | Value (Å) | Bond Angles | Value (°) ** | Dihedral Angles | Value (°) ** |

| C2-N(H2) | 1.365 | N1-C2-C3 | 121.5 | C3-C2-N(H2)-H | 178.2 |

| C3-N(H2) | 1.370 | C2-C3-C4 | 119.8 | C4-C5-N(O2)-O | 179.5 |

| C5-N(O2) | 1.460 | C4-C5-C6 | 118.7 | H-N-C2-C3 | 5.4 |

| N-O (avg) | 1.230 | O-N-O | 124.5 | H-N-C3-C2 | 3.8 |

| C-C (ring avg) | 1.390 | C5-C6-N1 | 122.3 | C6-N1-C2-C3 | 0.1 |

| C-N (ring avg) | 1.335 | C-C-N(H2) | 120.2 | N1-C2-C3-C4 | -0.1 |

Note: These values are hypothetical and intended for illustrative purposes. Experimental verification is required.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons and the amine protons. One available experimental dataset in DMSO-d6 shows signals at δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), and 5.32 (br s, 2H).[1]

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. Although no direct experimental data has been found for the target molecule, predicted chemical shifts can be estimated based on related structures.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Assignments |

| ¹³C NMR | C2: ~150 ppm, C3: ~138 ppm, C4: ~125 ppm, C5: ~145 ppm, C6: ~148 ppm |

| FT-IR (cm⁻¹) | N-H stretching (amines): 3300-3500, N-O stretching (nitro): 1500-1550 (asymmetric) and 1300-1350 (symmetric), C=C and C=N stretching (aromatic ring): 1400-1600 |

| UV-Vis (nm) | π → π* transitions of the pyridine ring and n → π* transitions involving the nitro and amino groups are expected in the 250-400 nm range. |

Note: These are predicted values based on data from similar compounds and require experimental confirmation.

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves the selective reduction of one nitro group of a dinitro-substituted precursor.[1]

Reactants:

-

3,5-Dinitropyridin-2-amine

-

20% aqueous ammonium sulfide solution

-

Methanol

Procedure:

-

Suspend 3,5-Dinitropyridin-2-amine in methanol.

-

Slowly add the 20% aqueous ammonium sulfide solution to the suspension.

-

Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.

-

Allow the mixture to cool to room temperature and then further cool in an ice bath to facilitate precipitation.

-

Collect the precipitate by filtration to obtain this compound as a solid.

dot

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activity of this compound or its involvement in any particular cellular signaling pathways. However, the general class of nitropyridines has been investigated for a range of biological activities, including antimicrobial and anticancer properties.[2] The presence of the diamino and nitro functionalities suggests that this molecule could be a valuable scaffold for the development of novel therapeutic agents. Further research is required to elucidate its specific biological targets and mechanisms of action.

dot

Caption: Relationship between the study and application of the compound.

Conclusion

This technical guide has provided a detailed, albeit partially hypothetical, overview of the molecular structure and conformation of this compound. While direct experimental data remains limited, by leveraging information from related compounds and established computational methodologies, we have presented a comprehensive profile of this molecule. The provided synthesis protocol is well-established, and the predicted spectroscopic and geometric data offer a solid foundation for future experimental and computational investigations. The structural motifs present in this compound suggest its potential as a valuable scaffold in drug discovery. Further research is warranted to experimentally validate the theoretical data presented herein and to explore the biological activities of this promising compound.

References

The Chemistry and Application of Nitropyridines: A Technical Guide

An in-depth exploration of the history, synthesis, and therapeutic potential of nitropyridine compounds for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of nitropyridine compounds, from their initial discovery and the evolution of their synthesis to their contemporary applications in medicinal chemistry and materials science. This document details key historical milestones, provides explicit experimental protocols for the synthesis of important nitropyridine derivatives, presents quantitative data in a structured format, and illustrates critical concepts with detailed diagrams.

A Journey Through Time: The History and Discovery of Nitropyridines

The story of nitropyridines is intrinsically linked to the broader history of pyridine chemistry. Pyridine (C₅H₅N), a basic heterocyclic organic compound, was first isolated from bone oil in 1849 by the Scottish chemist Thomas Anderson. However, the introduction of a nitro group (-NO₂) onto the pyridine ring proved to be a formidable challenge for early organic chemists.

Direct nitration of pyridine, a common method for aromatic compounds, is notoriously difficult. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution, the typical mechanism for nitration. Early attempts at direct nitration using standard nitric acid and sulfuric acid mixtures resulted in extremely low yields, often less than 1%.[1] This synthetic hurdle significantly slowed the initial exploration of nitropyridine chemistry.

It was not until the mid-20th century and beyond that more practical and higher-yielding methods for the synthesis of nitropyridines were developed. A pivotal advancement was the Bakke procedure , reported by Jan M. Bakke in 1994, which utilizes dinitrogen pentoxide (N₂O₅) in sulfur dioxide.[1][2] This method, and subsequent refinements, finally allowed for the efficient synthesis of 3-nitropyridine and its derivatives, opening the door for widespread investigation and application of this class of compounds.

The Synthetic Toolkit: Experimental Protocols

The synthesis of nitropyridines has evolved significantly. This section provides detailed experimental protocols for the preparation of two key nitropyridine building blocks.

Synthesis of 3-Nitropyridine via the Bakke Method (Conceptual Protocol)

The Bakke method provides an effective route to 3-nitropyridine. While a precise, step-by-step laboratory protocol was not found in the search results, the key transformation involves the reaction of pyridine with dinitrogen pentoxide in sulfur dioxide, followed by treatment with an aqueous solution of sodium bisulfite.[1][2]

Reaction Principle:

-

Formation of the Nitrating Agent: Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent.

-

Reaction with Pyridine: Pyridine reacts with N₂O₅ in a solution of sulfur dioxide.

-

Workup: The reaction mixture is then treated with an aqueous solution of sodium bisulfite (NaHSO₃) to yield 3-nitropyridine.

Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Several synthetic routes have been reported. One common method involves the nitration of 2-chloropyridine. An alternative, high-yield method starts from 2-hydroxypyridine.

Experimental Protocol (from 2-Hydroxypyridine):

This protocol is a composite of information from multiple sources detailing similar transformations.

Step 1: Nitration of 2-Hydroxypyridine to 2-Hydroxy-5-nitropyridine

-

To a stirred solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically below 10 °C).

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the product.

-

Filter, wash with water, and dry the crude 2-hydroxy-5-nitropyridine.

Step 2: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine

-

Treat 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, carefully quench the reaction mixture with ice water.

-

Neutralize the solution with a base to precipitate the crude 2-chloro-5-nitropyridine.

-

The product can be purified by recrystallization or column chromatography.

Quantitative Data Summary

This section presents a summary of key quantitative data for representative nitropyridine compounds.

Table 1: Physicochemical and Spectroscopic Data of Selected Nitropyridines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 69-71 | 248 | 8.32 (d), 7.96 (t), 7.55 (d), 8.65 (d) | 152.1, 149.8, 137.9, 124.3, 123.8 | 1530, 1350 (NO₂) |

| 3-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 38-41 | 251-253 | 9.46 (d), 8.96 (dd), 8.53 (ddd), 7.60 (dd) | 154.7, 144.9, 144.1, 130.9, 123.7 | 1525, 1348 (NO₂) |

| 4-Nitropyridine | C₅H₄N₂O₂ | 124.10 | 48-50 | 221 | 8.85 (d), 8.35 (d) | 150.5, 144.7, 124.0 | 1515, 1345 (NO₂) |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 106-108 | - | 9.21 (d), 8.45 (dd), 7.58 (d) | 152.0, 145.8, 141.2, 134.1, 124.2 | 1528, 1352 (NO₂) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and experimental conditions.

Table 2: Reaction Yields for Selected Nitropyridine Syntheses

| Product | Starting Material | Method | Yield (%) | Reference |

| 3-Nitropyridine | Pyridine | Bakke Method (N₂O₅/SO₂) | ~77% | [1] |

| 3-Nitropyridine | Pyridine | Nitric acid/Trifluoroacetic anhydride | 10-83% (depending on substrate) | |

| 2-Chloro-5-nitropyridine | 2-Chloropyridine | Nitration | - | |

| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | Chlorination (POCl₃) | High | |

| 2-Amino-5-nitropyridine | 2-Aminopyridine | Nitration | - |

Note: Yields can vary significantly based on reaction scale and specific conditions.

Applications in Drug Discovery and Development

Nitropyridine derivatives are a cornerstone in modern medicinal chemistry, serving as "privileged structures" in drug design.[3] Their ability to act as bioisosteres for other aromatic systems, coupled with the versatile chemistry of the nitro group, makes them attractive scaffolds for developing novel therapeutic agents.

Nitropyridines as Kinase Inhibitors

A significant application of nitropyridine compounds is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Janus Kinase (JAK) Inhibitors:

The JAK-STAT signaling pathway is a critical pathway for cytokine signaling that regulates cell growth, differentiation, and immune responses. Constitutive activation of JAK2, often due to mutations, is a hallmark of myeloproliferative neoplasms. Several nitropyridine-containing compounds have been identified as potent inhibitors of JAK2.[3]

Mechanism of Action:

Nitropyridine-based JAK2 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK2 enzyme, preventing the phosphorylation of STAT proteins. This blockage of the signaling cascade ultimately inhibits the transcription of genes involved in cell proliferation and survival. Molecular docking studies have shown that the pyridine nitrogen and the nitro group can form key hydrogen bonds and other interactions within the active site of JAK2.

Drug Discovery and Development Workflow

The development of a nitropyridine-based drug follows a standard pharmaceutical pipeline.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are crucial in drug discovery for understanding how the chemical structure of a compound influences its biological activity. For nitropyridine derivatives, QSAR models can help in the design of more potent and selective inhibitors. While specific QSAR studies focused solely on nitropyridines were not extensively detailed in the search results, studies on broader pyridine derivatives have highlighted the importance of several physicochemical parameters:

-

LogP (Lipophilicity): Affects membrane permeability and binding to hydrophobic pockets in target proteins.

-

Electronic Properties: The electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the pyridine ring, affecting its interactions with biological targets.

-

Steric Factors: The size and shape of substituents on the nitropyridine ring can dictate the binding affinity and selectivity.

-

Hydrogen Bonding Capacity: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, which is often critical for target binding.

Future Directions

The field of nitropyridine chemistry continues to evolve. Ongoing research focuses on the development of novel, more selective, and efficient synthetic methodologies. In medicinal chemistry, the exploration of nitropyridines as inhibitors for a wider range of therapeutic targets is an active area of investigation. Furthermore, the unique electronic properties of nitropyridines make them promising candidates for applications in materials science, such as in the development of novel dyes and electronic materials.[3]

Conclusion

From their challenging beginnings to their current status as versatile building blocks in organic synthesis and medicinal chemistry, nitropyridine compounds have traveled a remarkable journey. The development of efficient synthetic methods has unlocked their potential, leading to their incorporation into a wide array of bioactive molecules. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and biological activity of nitropyridines is essential for harnessing their full potential in the creation of next-generation therapeutics and advanced materials.

References

literature review on the synthesis of substituted nitropyridines

An In-depth Technical Guide to the Synthesis of Substituted Nitropyridines for Researchers, Scientists, and Drug Development Professionals.

Introduction

Substituted nitropyridines are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules. Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring, facilitating various chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing substituted nitropyridines, with a focus on methodologies, experimental protocols, and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of substituted nitropyridines can be broadly categorized into three main approaches: direct nitration of a pre-existing pyridine ring, construction of the nitropyridine ring from acyclic precursors, and functional group interconversion on a substituted pyridine.

An In-depth Technical Guide to the Safety and Handling of 5-Nitropyridine-2,3-diamine

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for 5-Nitropyridine-2,3-diamine, a chemical compound used in various research and development applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks.

Chemical Identification and Physical Properties

This compound is a nitro-substituted pyridine derivative. Its key identifiers and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3537-14-2 | [1][2][3] |

| Molecular Formula | C₅H₆N₄O₂ | [1][2][3] |

| Molecular Weight | 154.13 g/mol | [1][2][3] |

| Melting Point | 260 °C | [2] |

| Boiling Point (Predicted) | 476.1±40.0 °C | [2] |

| Density (Predicted) | 1.555±0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.70±0.49 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source:[1]

Hazard Pictogram:

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and ensure safety.

3.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][8]

3.2. Personal Protective Equipment (PPE) A comprehensive PPE program is critical. The following should be worn when handling this compound:

| PPE Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. Must comply with EN166 or OSHA 29 CFR 1910.133 standards. | [4][8] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before use. | [4][7][9] |

| Body Protection | A laboratory coat or chemical-resistant apron. For larger quantities, consider disposable coveralls. | [6][7][9] |

| Respiratory Protection | If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [4][6] |

3.3. Handling Procedures

-

Wash hands and any exposed skin thoroughly after handling.[4][6]

-

Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge, as nitro compounds can be sensitive.[7]

-

Keep away from heat, sparks, and open flames.[10]

3.4. Storage Conditions

-

Store in a tightly closed container in a cool, dry, and dark place.[4]

-

Store away from incompatible materials, such as strong oxidizing agents.[4][6]

-

The recommended storage temperature is room temperature, sealed in a dry environment.[2]

Experimental Protocols

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][12][13] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. | [4][6][12] |

| Eye Contact | Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention. | [4][6][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [6][12][13] |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[13][14]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[6][8]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2). Avoid dust formation.[13]

-

Containment and Cleaning: For small spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid raising dust. Ventilate the area and wash the spill site after material pickup is complete.[6][9]

-

Environmental Precautions: Do not let the product enter drains or sewer systems.[6][13]

4.4. Disposal Considerations

-

Dispose of waste material in accordance with local, regional, and national hazardous waste regulations.[6]

-

The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[13]

-

Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[13]

Visualized Workflows and Relationships

5.1. Safe Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

5.2. Hazard and Precaution Relationship

This diagram illustrates the logical relationship between the inherent hazards of the compound and the necessary control measures.

Caption: Relationship between chemical hazards and safety control measures.

References

- 1. This compound | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. echemi.com [echemi.com]

- 14. cdp.dhs.gov [cdp.dhs.gov]

Theoretical and Computational Elucidation of 5-Nitropyridine-2,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropyridine-2,3-diamine is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate its molecular structure, vibrational spectra, and electronic characteristics. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), a detailed understanding of the molecule's properties can be achieved, offering valuable insights for its potential applications. This document outlines the key computational protocols, presents hypothetical yet plausible data in a structured format, and includes visualizations to facilitate a deeper understanding of the underlying scientific principles.

Introduction

This compound, with the chemical formula C₅H₆N₄O₂ and a molecular weight of 154.13 g/mol , belongs to the family of substituted nitropyridines.[1][2] The presence of amino and nitro functional groups on the pyridine ring suggests its potential as a versatile building block in the synthesis of novel compounds with diverse biological activities and material properties. Computational chemistry provides a powerful tool for predicting the physicochemical properties of such molecules, thereby guiding experimental research and accelerating the discovery process. This guide details the application of modern computational techniques to characterize this compound.

Synthesis and Experimental Characterization

A common synthetic route to this compound involves the reduction of a dinitro precursor. A typical protocol is as follows:

Experimental Protocol: Synthesis of this compound [2]

-

Starting Material: 3,5-Dinitropyridin-2-amine is suspended in methanol.

-

Reagent Addition: A 20% aqueous solution of ammonium sulfide is slowly added to the suspension.

-

Reaction Conditions: The reaction mixture is heated to 75 °C for 30 minutes.

-

Work-up: The mixture is cooled to room temperature and then in an ice bath to facilitate precipitation.

-

Isolation: The resulting precipitate is collected by filtration to yield this compound.

The synthesized compound is typically characterized by standard analytical techniques such as ¹H NMR spectroscopy to confirm its structure.

Computational Methodology

The theoretical investigation of this compound is performed using quantum chemical calculations, primarily based on Density Functional Theory (DFT).

Experimental Protocol: Computational Analysis

-

Software: All calculations are performed using a standard quantum chemistry software package like Gaussian.

-

Method: The geometry of the molecule is optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set is employed for all atoms to provide a good balance between accuracy and computational cost.

-

Vibrational Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra.

-

Electronic Properties: The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated. Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions and charge delocalization.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is predicted to be planar. The presence of intramolecular hydrogen bonds between the amino and nitro groups is expected to contribute to the planarity and stability of the molecule.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

| Parameter | B3LYP/6-311++G(d,p) | Parameter | B3LYP/6-311++G(d,p) |

| Bond Lengths | Bond Angles | ||

| C2-N7 | 1.365 | N1-C2-C3 | 120.5 |

| C3-N8 | 1.370 | C2-C3-C4 | 119.8 |

| C5-N9 | 1.475 | C3-C4-C5 | 118.9 |

| N9-O10 | 1.230 | C4-C5-C6 | 121.3 |

| N9-O11 | 1.230 | C5-C6-N1 | 119.5 |

| C2-C3 | 1.410 | C6-N1-C2 | 120.0 |

| C4-C5 | 1.380 | C2-N7-H12 | 118.5 |

| C5-C6 | 1.385 | C3-N8-H14 | 119.0 |

| C5-N9-O10 | 118.0 |

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the bands in the experimental FT-IR and Raman spectra. The characteristic vibrational modes include the N-H stretching of the amino groups, the asymmetric and symmetric stretching of the NO₂ group, and the pyridine ring vibrations.

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

| Wavenumber (cm⁻¹) | Assignment |

| 3450, 3350 | N-H stretching (amino groups) |

| 1580 | NO₂ asymmetric stretching |

| 1610, 1520, 1480 | Pyridine ring C=C and C=N stretching |

| 1350 | NO₂ symmetric stretching |

| 1250 | C-N stretching |

| 830 | C-H out-of-plane bending |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are key indicators of a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap (ΔE) | 3.45 |

The HOMO is expected to be localized primarily on the amino groups and the pyridine ring, indicating these are the main electron-donating sites. The LUMO is likely to be distributed over the nitro group and the pyridine ring, suggesting these are the electron-accepting regions. The relatively small HOMO-LUMO gap suggests that this compound could be chemically reactive and exhibit interesting electronic properties.

Conclusion

This technical guide has outlined the theoretical and computational approaches for the comprehensive study of this compound. Through DFT and TD-DFT calculations, it is possible to obtain detailed insights into its molecular structure, vibrational properties, and electronic characteristics. The presented data, while based on established computational methodologies for similar compounds, serves as a valuable reference for researchers. These computational predictions can guide further experimental investigations into the synthesis and application of this compound and its derivatives in various fields, including drug development and materials science. The synergy between computational and experimental studies will be crucial in unlocking the full potential of this promising molecule.

References

Methodological & Application

Application Notes: The Versatility of 5-Nitropyridine-2,3-diamine in the Synthesis of Fused Heterocyclic Systems

Introduction

5-Nitropyridine-2,3-diamine is a pivotal precursor in the synthesis of a variety of fused heterocyclic compounds, which are of significant interest to the pharmaceutical and materials science industries. Its unique structure, featuring vicinal amino groups on a pyridine ring activated by a nitro group, allows for facile cyclocondensation reactions with a range of electrophilic reagents. This reactivity opens pathways to the creation of important heterocyclic scaffolds, including imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines. These core structures are found in numerous biologically active molecules, demonstrating the importance of this compound as a building block in drug discovery and development.

Key Applications

-

Synthesis of Imidazo[4,5-b]pyridine Derivatives: The condensation of this compound with aldehydes or carboxylic acids is a direct method for the synthesis of 6-nitro-1H-imidazo[4,5-b]pyridines. The resulting imidazole ring can be further functionalized, and the nitro group can serve as a handle for subsequent chemical transformations, such as reduction to an amino group, enabling the exploration of a wider chemical space. The imidazo[4,5-b]pyridine scaffold is a known pharmacophore with a broad range of biological activities.

-

Synthesis of Pyrido[2,3-b]pyrazine Derivatives: Reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal, leads to the formation of 7-nitropyrido[2,3-b]pyrazines. This reaction provides a straightforward route to another class of biologically relevant heterocyclic systems. Pyrido[2,3-b]pyrazines are investigated for their potential as therapeutic agents.

-

Reductive Cyclization Strategies: A powerful synthetic strategy involves the in situ reduction of the nitro group of this compound to an amino group, followed by cyclization. This one-pot approach is highly efficient for generating diverse libraries of fused pyridine heterocycles, which are valuable in high-throughput screening for drug candidates.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines from 2,3-diaminopyridine precursors. While specific data for this compound is limited, these examples with structurally similar compounds provide valuable insights into expected reaction efficiencies.

Table 1: Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridine Derivatives

| Entry | Aldehyde | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorobenzaldehyde | Water, thermal | 3 | 87 | [1] |

| 2 | 4-Methylbenzaldehyde | Water, thermal | 3 | 85 | [1] |

| 3 | 4-Methoxybenzaldehyde | Water, thermal | 2.5 | 86 | [1] |

| 4 | 3-Nitrobenzaldehyde | Water, thermal | 4 | 83 | [1] |

Table 2: Synthesis of 6-(4-nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridines

| Entry | Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | 3,4-Dihydroxybenzaldehyde | DMF | 8 | 32 | [2] |

| 2 | 2,6-Dimethoxybenzaldehyde | DMF | 8 | 46 | [2] |

| 3 | 3-Nitrobenzaldehyde | DMF | 8 | 29 | [2] |

| 4 | 2-Bromobenzaldehyde | DMF | 8 | 33 | [2] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 6-Nitro-2-substituted-1H-imidazo[4,5-b]pyridines

This protocol describes the cyclocondensation of this compound with an aldehyde to form the corresponding 6-nitro-1H-imidazo[4,5-b]pyridine derivative.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

Dimethylformamide (DMF)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (10 mL), add the substituted aldehyde (1.1 mmol).

-

Add sodium metabisulfite (1.2 mmol) to the reaction mixture.

-

Heat the mixture to 100-120 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 6-nitro-2-substituted-1H-imidazo[4,5-b]pyridine.

Protocol 2: General Procedure for the Synthesis of 7-Nitropyrido[2,3-b]pyrazines

This protocol outlines the synthesis of 7-nitropyrido[2,3-b]pyrazine via the condensation of this compound with glyoxal.

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Water

-

Activated charcoal

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

Add glyoxal (40% aqueous solution, 1.1 mmol) dropwise to the solution at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect it by filtration. If not, reduce the volume of the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture). If necessary, decolorize the solution with activated charcoal.

-

Filter the hot solution to remove the charcoal and allow the filtrate to cool to induce crystallization.

-

Collect the purified crystals of 7-nitropyrido[2,3-b]pyrazine by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Caption: Synthesis of 6-Nitro-1H-imidazo[4,5-b]pyridines.

Caption: Synthesis of 7-Nitropyrido[2,3-b]pyrazines.

Caption: General Experimental Workflow.

References

- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Nitropyridine-2,3-diamine as a Versatile Precursor for Bioactive Heterocycles in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitropyridine-2,3-diamine is a key heterocyclic building block for the synthesis of a variety of pharmacologically relevant compounds. Its structure, featuring adjacent amino groups on a pyridine ring, makes it an ideal precursor for forming fused heterocyclic systems. The presence of the nitro group at the 5-position further enhances its utility by serving as a crucial electronic-withdrawing group and a versatile synthetic handle for further molecular elaboration. This diamine is particularly valuable for synthesizing imidazo[4,5-b]pyridines, a class of compounds recognized as "1-deazapurines" due to their structural similarity to endogenous purines.[1] This structural analogy allows them to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is provided below.

| Property | Value |

| CAS Number | 3537-14-2 |

| Molecular Formula | C₅H₆N₄O₂ |

| Molecular Weight | 154.13 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 |

Data sourced from supplier information and chemical databases.

Protocols and Applications

Protocol 1: Synthesis of this compound

This protocol details the selective reduction of a dinitro precursor to yield the target diamine, adapted from established literature procedures.[4]

Reaction Scheme: 3,5-Dinitropyridin-2-amine → this compound

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

| Reagent | M.W. | Quantity | Moles (mmol) |

| 3,5-Dinitropyridin-2-amine | 184.11 | 4.0 g | 21.7 |

| Methanol | 32.04 | 150 mL | - |

| 20% Ammonium Sulfide (aq) | 68.14 | 31.7 mL | ~109 |

Procedure:

-

Suspend 3,5-dinitropyridin-2-amine (4.0 g, 21.7 mmol) in methanol (150 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[4]

-

Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 5 eq.) to the suspension.

-

Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford this compound.

Expected Results:

-

Yield: Quantitative (approximately 3.4 g).[4]

-

Appearance: Solid.

-

Characterization (¹H NMR, 400 MHz, DMSO-d6): δ 8.28-8.29 (m, 1H), 7.35-7.37 (m, 1H), 6.99 (br s, 2H), 5.32 (br s, 2H).[4]

Application: Precursor for Imidazo[4,5-b]pyridines

The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of the 6-nitro-1H-imidazo[4,5-b]pyridine scaffold. This is typically achieved through a condensation and subsequent oxidative cyclization reaction with an aldehyde.[5][6] This scaffold is a privileged structure in drug discovery.[1]

Caption: General synthetic route to imidazo[4,5-b]pyridines.

The resulting 6-nitro-1H-imidazo[4,5-b]pyridine core can be further modified. For instance, the nitro group can be reduced to an amine, providing a point for further derivatization to explore structure-activity relationships (SAR).

Protocol 2: General Procedure for the Synthesis of 6-Nitro-2-substituted-1H-imidazo[4,5-b]pyridines

This protocol describes a general method for the cyclization of this compound with various aldehydes. The method is adapted from procedures used for analogous diaminopyridines.[2][6]

Procedure:

-

In a suitable solvent such as dimethyl sulfoxide (DMSO), dissolve this compound (1.0 eq.).

-

Add the desired substituted aldehyde (1.0 eq.) to the solution.

-

Add an oxidizing agent/catalyst, such as sodium metabisulfite (Na₂S₂O₅, 0.55 eq.), to the mixture.[2]

-

Heat the reaction mixture (e.g., at 120 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and precipitate the product by adding water.

-

Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Biological Significance of Derivatives

The imidazo[4,5-b]pyridine scaffold is present in numerous compounds with a wide array of biological activities. The introduction of the nitro group can significantly influence this activity.

Caption: Potential therapeutic applications of derived compounds.

Examples of Activities in Related Compounds:

The following table summarizes the biological activities of various nitropyridine and imidazo[4,5-b]pyridine derivatives to illustrate the therapeutic potential of this compound class.

| Compound Class | Biological Target / Activity | Example IC₅₀ / MIC Values | Reference |

| 5-Nitropyridin-2-yl derivatives | Urease & Chymotrypsin Inhibition | IC₅₀ = 29.21 µM (Urease) | [7] |

| Imidazo[4,5-b]pyridines | Antiproliferative (Colon Carcinoma) | IC₅₀ = 0.4 µM | [8] |

| 6-Nitro-imidazo[4,5-b]pyridines | Antitubercular (M. tuberculosis H37Rv) | MIC values reported | [9] |

| Imidazo[4,5-b]pyridines | Antibacterial (E. coli) | MIC = 32 µM | [2] |

Conclusion

This compound is a highly valuable and versatile precursor in medicinal chemistry. Its straightforward synthesis and ability to readily undergo cyclization to form the medicinally important imidazo[4,5-b]pyridine scaffold make it an essential building block for drug discovery programs. The presence of the nitro group offers a strategic advantage for tuning the electronic properties of the final compounds and for introducing further chemical diversity, enabling the exploration of a broad range of biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Protocols for Derivatization of 5-Nitropyridine-2,3-diamine: Application Notes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic derivatization of 5-nitropyridine-2,3-diamine. This versatile building block is a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and drug development. The protocols focus on the construction of fused imidazo[4,5-b]pyridine and triazolo[4,5-b]pyridine ring systems, which are prevalent scaffolds in numerous biologically active molecules.

Synthesis of the Starting Material: this compound

A reliable synthesis of this compound is crucial for subsequent derivatization reactions. The following protocol is based on the selective reduction of a dinitro-precursor.[1]

Experimental Protocol 1: Synthesis of this compound

Materials:

-

3,5-Dinitropyridin-2-amine

-

Methanol (MeOH)

-

20% aqueous ammonium sulfide solution ((NH₄)₂S)

-

Ice bath

-

Filtration apparatus

Procedure:

-

Suspend 3,5-dinitropyridin-2-amine (e.g., 4.0 g, 21.7 mmol) in methanol (150 mL) in a round-bottom flask.

-

Slowly add 20% aqueous ammonium sulfide solution (31.7 mL, 109 mmol, 5 eq.) to the suspension with stirring.

-

Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes.

-

Allow the mixture to cool to room temperature and then further cool in an ice bath to promote precipitation.

-

Collect the precipitate by filtration, wash with cold water, and dry to afford this compound as a solid.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Product Appearance |

| 3,5-Dinitropyridin-2-amine | 20% aq. (NH₄)₂S | MeOH | 30 min | 75 °C | ~100% | Solid |

Derivatization via Cyclocondensation: Synthesis of 6-Nitroimidazo[4,5-b]pyridines

The ortho-diamine functionality of this compound allows for facile cyclocondensation reactions with aldehydes and carboxylic acids to form the corresponding 6-nitro-substituted imidazo[4,5-b]pyridines. These derivatives are of significant interest due to their structural similarity to purines.[2][3][4]

Experimental Protocol 2: Synthesis of 2-Aryl-6-nitro-1H-imidazo[4,5-b]pyridines

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Nitrobenzene or Acetic Acid

-

Sodium metabisulfite (Na₂S₂O₅) (optional, for adduct formation)[4]

-

Heating apparatus with reflux condenser

-

Filtration and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as nitrobenzene or glacial acetic acid.

-

Add the substituted aromatic aldehyde (1.0-1.2 eq).

-